Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2

Catalog No.
S12883761
CAS No.
M.F
C36H68N14O8
M. Wt
825.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2

Product Name

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide

Molecular Formula

C36H68N14O8

Molecular Weight

825.0 g/mol

InChI

InChI=1S/C36H68N14O8/c1-9-20(6)28(50-33(57)27(19(4)5)49-30(54)21(7)45-26(52)17-44-22(8)51)34(58)48-25(16-18(2)3)32(56)47-24(13-11-15-43-36(40)41)31(55)46-23(29(37)53)12-10-14-42-35(38)39/h18-21,23-25,27-28H,9-17H2,1-8H3,(H2,37,53)(H,44,51)(H,45,52)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,50,57)(H4,38,39,42)(H4,40,41,43)/t20-,21-,23-,24-,25-,27-,28-/m0/s1

InChI Key

NJZWJYWUGVGZOH-ZPLLCTTDSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C

The compound Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a synthetic peptide composed of a specific sequence of amino acids. It begins with an acetyl group (Ac-) at the N-terminus and ends with an amide group (NH2) at the C-terminus. The sequence includes glycine, alanine, valine, isoleucine, leucine, and two arginine residues. This structural configuration contributes to its potential biological functions and interactions.

Involving Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 can include peptide bond formation and hydrolysis. Peptide synthesis typically employs methods such as solid-phase peptide synthesis, where amino acids are sequentially added to a growing chain. The acetylation of the N-terminus and amidation of the C-terminus are crucial for enhancing stability and solubility in biological environments. Additionally, the compound can undergo enzymatic reactions, including proteolysis by various peptidases that recognize specific sequences.

Peptides like Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 exhibit a range of biological activities, including antimicrobial properties, immunomodulation, and potential roles in signaling pathways. The presence of arginine residues is particularly notable for its involvement in nitric oxide synthesis and its role in cell signaling. Studies have shown that peptides containing multiple basic amino acids can enhance their interaction with cell membranes and influence cellular uptake mechanisms.

The synthesis of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise addition of protected amino acids to a resin-bound growing peptide chain.
  • Liquid-Phase Synthesis: In this approach, amino acids are reacted in solution, often requiring purification steps to isolate the desired peptide.
  • Enzymatic Synthesis: Utilizing specific enzymes can facilitate the formation of peptide bonds under mild conditions, which may be advantageous for sensitive sequences.

Each method has its advantages depending on the desired yield, purity, and complexity of the peptide.

Peptides like Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 have diverse applications:

  • Pharmaceuticals: They can serve as therapeutic agents or drug delivery systems due to their ability to interact with biological membranes.
  • Research: Used as tools in biochemical assays to study protein interactions or enzyme activities.
  • Cosmetics: Certain peptides are included in formulations for their skin-rejuvenating properties.

Interaction studies involving Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 focus on its binding affinities with various receptors or proteins. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are commonly employed to assess these interactions quantitatively. Additionally, molecular docking studies can predict binding modes and affinities based on structural data.

Several peptides share structural similarities with Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, each exhibiting unique characteristics:

Compound NameStructureNotable Features
Ac-Gly-Ala-Val-Ile-LeuAc-Gly-Ala-Val-Ile-Leu-NH2Lacks basic amino acids; less polar
Ac-Ala-Lys-LysAc-Ala-Lys-Lys-NH2Higher positive charge due to lysines
Ac-Gly-Gly-GlyAc-Gly-Gly-Gly-NH2Increased hydrophilicity
Ac-Val-Leu-IleAc-Val-Leu-Ile-NH2More hydrophobic; potential for membrane interaction

The uniqueness of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 lies in its balance between hydrophobic and hydrophilic residues along with multiple arginine residues that enhance its biological activity compared to other similar compounds.

This compound's specific sequence allows it to participate effectively in various biological processes while providing a scaffold for further modifications or applications in drug design and development.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

12

Exact Mass

824.53445518 g/mol

Monoisotopic Mass

824.53445518 g/mol

Heavy Atom Count

58

Dates

Modify: 2024-08-10

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